![molecular formula C12H18ClNO2S B2582779 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide CAS No. 2034528-34-0](/img/structure/B2582779.png)
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 5-chlorothiophene-2-carboxylic acid.
Formation of Intermediate: The carboxylic acid is then converted to an acid chloride using reagents such as thionyl chloride.
Amidation Reaction: The acid chloride is reacted with 2,2-dimethylpropanamide in the presence of a base like triethylamine to form the desired amide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active molecule, particularly in the development of new drugs targeting specific biological pathways.
Industrial Research: The compound is used in the synthesis of other complex molecules and materials, serving as a building block in organic synthesis.
Environmental Research: It may be studied for its environmental impact and potential use in environmental remediation processes.
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide can be compared with other similar compounds, such as:
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide: This compound has a similar structure but with a different substituent on the thiophene ring.
2-(5-chlorothiophen-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethanesulfonamide: This compound contains additional functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2S/c1-12(2,3)11(15)14-7-8(16-4)9-5-6-10(13)17-9/h5-6,8H,7H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKILSHDAZJJHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=C(S1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


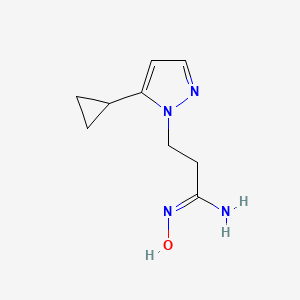
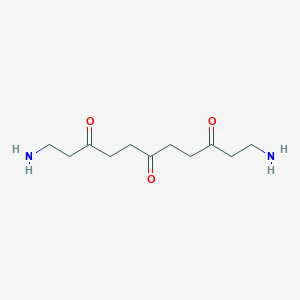
![2-(3-Methyl-4-phenylpyrazol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide](/img/structure/B2582703.png)
![3-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2582704.png)
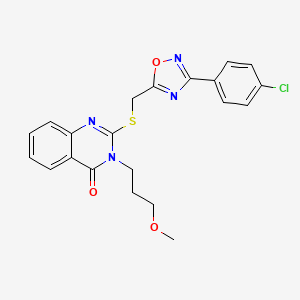
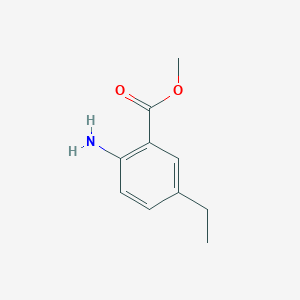
![6-chloro-3-(5-{[(furan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one](/img/structure/B2582708.png)
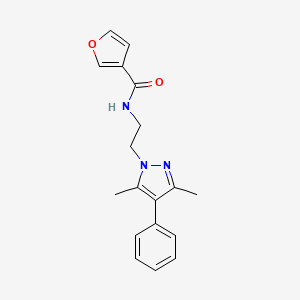
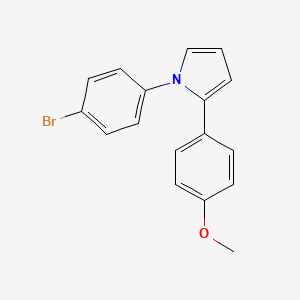
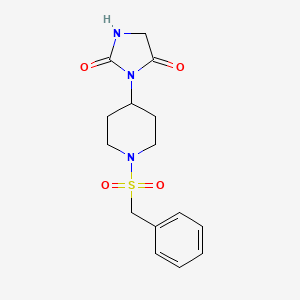
![N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2582714.png)
![7-(2-ethoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2582719.png)
